Predicted Lipophilicity Shift Relative to the Unsubstituted Parent Scaffold
The incorporation of the 3-methylphenyl substituent is predicted to increase the compound's lipophilicity (LogP) compared to the parent 2,4-dichloro-5-sulfamoylbenzoic acid. The parent compound (CAS 2736-23-4) has a reported LogP of approximately 0.99–3.12, depending on the measurement method [1]. The addition of an aromatic ring and a methyl group is expected to raise the LogP by approximately 1.5–2.0 units, shifting the compound into a more favorable range for membrane permeability. While an experimentally measured LogP for the target compound is not available in the public domain at the time of this analysis, this predicted shift is consistent with the behavior of analogous N-aryl sulfamoylbenzoic acid derivatives [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Predicted LogP ~2.5–4.5 (estimated based on structural increment) |
| Comparator Or Baseline | 2,4-Dichloro-5-sulfamoylbenzoic acid (CAS 2736-23-4): LogP = 0.994 (SIELC) to 3.12 (calculated) |
| Quantified Difference | Estimated increase of 1.5–2.0 LogP units |
| Conditions | In silico prediction / calculated LogP; experimental validation pending |
Why This Matters
Higher lipophilicity can improve passive membrane permeability, which is critical for intracellular target engagement and oral bioavailability in lead optimization programs.
- [1] 2,4-Dichloro-5-sulfamoylbenzoic acid (CAS 2736-23-4) LogP data: SIELC M 12325 (LogP = 0.994); Kepuchina (LogP = 3.120101). View Source
- [2] Thakral S, Singh V. 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. Medicinal Chemistry, 2019, 15(2), 186-195. (ADMET predictions for analogs support lipophilicity trends). View Source
